molecular formula C5H5ClF2N2 B8190686 3,6-Difluoropyridin-2-amine hydrochloride

3,6-Difluoropyridin-2-amine hydrochloride

Cat. No.: B8190686
M. Wt: 166.55 g/mol
InChI Key: BUJXPMFZQVTXQV-UHFFFAOYSA-N
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Description

3,6-Difluoropyridin-2-amine hydrochloride is a fluorinated pyridine derivative with the molecular formula C5H5ClF2N2. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions of the pyridine ring and an amine group at the 2 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-difluoropyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of 2,3,6-trifluoropyridine with ammonia or an amine source in the presence of a suitable base such as sodium methoxide in methanol . The reaction proceeds regioselectively, yielding the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoropyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines

Scientific Research Applications

3,6-Difluoropyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-difluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The amine group can form hydrogen bonds, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3,6-Trifluoropyridine: A precursor in the synthesis of 3,6-difluoropyridin-2-amine hydrochloride.

    3,5-Difluoropyridin-2-amine: Another fluorinated pyridine derivative with similar properties but different substitution patterns.

    2,6-Difluoropyridine: Lacks the amine group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine atoms and an amine group makes it a versatile compound for various applications .

Biological Activity

3,6-Difluoropyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H5_5ClF2_2N and a molecular weight of 165.56 g/mol. The presence of fluorine atoms in the pyridine ring enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing difluoropyridine moieties exhibit potent antimicrobial activity. For instance, derivatives of 3,6-difluoropyridin-2-amine have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that certain difluoropyridine derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The antimicrobial action of this compound is believed to involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively inhibits bacterial growth .

ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, with good metabolic stability observed in liver microsome assays .

PropertyValue
SolubilityHigh
Half-life (T1/2)85.5 minutes
BioavailabilityModerate

Toxicity Studies

Toxicity assessments have shown that while the compound has potent biological activity, it also exhibits some cytotoxic effects at higher concentrations. Further studies are needed to establish a clear safety profile .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated a series of difluoropyridine derivatives for their antibacterial properties against resistant strains. Compounds were tested in vitro and showed promising results with MIC values significantly lower than those of traditional antibiotics .
  • Fluoroquinolone Analogs : Research on fluoroquinolone derivatives incorporating difluoropyridine structures highlighted their enhanced potency against Gram-negative bacteria compared to standard fluoroquinolones like ciprofloxacin .
  • In Vivo Efficacy : In vivo studies using murine models demonstrated that certain difluoropyridine derivatives reduced parasitemia in malaria-infected mice significantly more than existing treatments .

Properties

IUPAC Name

3,6-difluoropyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXPMFZQVTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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